![molecular formula C18H23F3N2OS B6474899 4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640836-74-2](/img/structure/B6474899.png)

4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

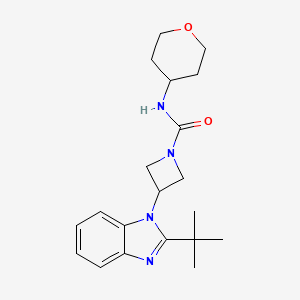

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring, a carbonyl group, a thiomorpholine group, and a trifluoromethyl group attached to a phenyl ring. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups. The trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles. The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction. The thiomorpholine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability. The piperidine ring could contribute to its basicity .Scientific Research Applications

4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is used in a variety of scientific research applications. It is used in drug development, as a model compound for the development of new drugs with improved pharmacokinetic properties. It is also used in biochemistry and physiology, as a tool to study the effects of various drugs on the body. Additionally, this compound is used to study the effects of various drugs on the brain, and to study the mechanisms of drug action.

Mechanism of Action

Target of Action

The primary target of this compound is related to the pain pathway . It seems to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mode of Action

The compound’s interaction with its targets results in an analgesic effect, relieving pain . It seems to depress peripheral and centrally mediated pain through opioid-independent systems .

Biochemical Pathways

The compound affects the pain pathway, primarily the inflammation or tissue injuries that have been connected with pain stimulation through the release of several inflammatory mediators that sensitize and amplify nociceptive responses .

Pharmacokinetics

The compound’s potent analgesic efficacy suggests it has good bioavailability .

Result of Action

The compound displays potent analgesic efficacy and has an ultrashort to long duration of action . In the presence of naloxone, it displays a pain-relieving effect .

Advantages and Limitations for Lab Experiments

4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine has several advantages for use in lab experiments. It is a relatively stable compound, with a low toxicity profile. It is also soluble in many organic solvents, making it easy to work with in the laboratory. Additionally, this compound is relatively inexpensive and readily available.

However, there are some limitations to using this compound in lab experiments. It is not water-soluble, which can limit its use in some experiments. Additionally, its effects on the body's biochemical and physiological processes are not fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are several possible future directions for research involving 4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine. One possible direction is to further investigate its effects on the body's biochemical and physiological processes. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs with improved pharmacokinetic properties. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the use of this compound in drug development could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is synthesized by a multi-step reaction sequence involving the condensation of 3-(trifluoromethyl)phenylmethylpiperidine-3-carbonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, and yields this compound as a white solid. The reaction is typically carried out at room temperature and requires a few hours to complete.

Properties

IUPAC Name |

thiomorpholin-4-yl-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2OS/c19-18(20,21)16-5-1-3-14(11-16)12-22-6-2-4-15(13-22)17(24)23-7-9-25-10-8-23/h1,3,5,11,15H,2,4,6-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDVVNUULHQHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6474827.png)

![4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6474833.png)

![4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6474840.png)

![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6474848.png)

![3-chloro-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6474853.png)

![4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474858.png)

![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474867.png)

![2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474879.png)

![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474885.png)

![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6474891.png)

![4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6474900.png)

![6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474909.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B6474914.png)